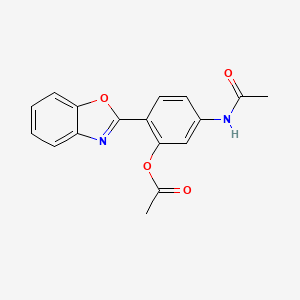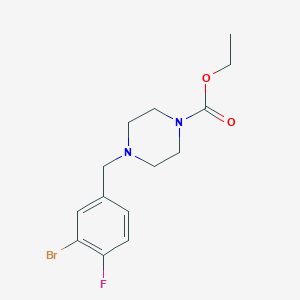
3-methyl-N-(2,4,5-trichlorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(2,4,5-trichlorophenyl)benzamide, also known as AG490, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. AG490 is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.
Mecanismo De Acción
3-methyl-N-(2,4,5-trichlorophenyl)benzamide inhibits the JAK/STAT signaling pathway by binding to the JAK kinase domain and preventing the phosphorylation of downstream STAT proteins. This leads to the inhibition of gene transcription and the suppression of cellular proliferation and survival. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to selectively target JAK2 and JAK3, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It inhibits the growth and survival of cancer cells by inducing apoptosis and suppressing angiogenesis. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide also inhibits the activation of immune cells and reduces inflammation in animal models. In addition, 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for JAK2 and JAK3. It can be easily synthesized and purified, and its effects can be evaluated using various assays, including cell proliferation, apoptosis, and gene expression. However, 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and exposure time for 3-methyl-N-(2,4,5-trichlorophenyl)benzamide in experiments.
Direcciones Futuras
For research include the development of more potent and selective JAK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, the role of the JAK/STAT pathway in various diseases and its potential as a therapeutic target should be further explored.
Métodos De Síntesis
3-methyl-N-(2,4,5-trichlorophenyl)benzamide can be synthesized through a series of chemical reactions, starting with the condensation of 3-methylbenzoic acid and 2,4,5-trichloroaniline to form 3-methyl-N-(2,4,5-trichlorophenyl)benzamide. The synthesis process involves multiple steps, including acid-catalyzed esterification, nucleophilic substitution, and oxidation. The purity of 3-methyl-N-(2,4,5-trichlorophenyl)benzamide can be improved through recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been widely used in scientific research to investigate the JAK/STAT signaling pathway and its role in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. It has also been demonstrated to suppress the activation of immune cells and reduce inflammation in animal models. 3-methyl-N-(2,4,5-trichlorophenyl)benzamide has been used in preclinical studies to evaluate its potential as a therapeutic agent for various diseases.
Propiedades
IUPAC Name |
3-methyl-N-(2,4,5-trichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO/c1-8-3-2-4-9(5-8)14(19)18-13-7-11(16)10(15)6-12(13)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCFSKBGJIZQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5848030.png)
![3-methyl-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]butanamide](/img/structure/B5848043.png)



![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)





![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)
![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)